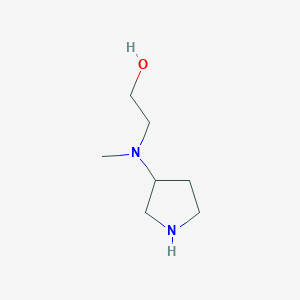

(S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol

Description

The Significance of Chiral Ligands in Enantioselective Transformations

Many organic molecules are chiral, meaning they exist in two non-superimposable mirror-image forms, much like a pair of hands. These two forms, known as enantiomers, often exhibit profoundly different biological activities. In medicine, one enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or even harmful. Consequently, the ability to synthesize a single, desired enantiomer is of critical importance.

Enantioselective transformations are chemical reactions that produce a predominance of one enantiomer over the other. This is typically achieved by using a chiral catalyst or ligand. A chiral ligand is an optically active molecule that coordinates to a metal center or interacts with a substrate to create a chiral environment around the reaction site. This chiral environment influences the pathway of the reaction, favoring the formation of one enantiomer. Chiral 1,2-amino alcohols are a particularly important class of ligands, valued for their versatility in asymmetric synthesis as building blocks, auxiliaries, and ligands for metal-catalyzed reactions and organocatalysis. nih.gov Their effectiveness often stems from their ability to form stable chelate rings with metal atoms, creating a rigid and well-defined chiral space that directs the stereochemical outcome of the reaction. researchgate.net

Overview of Pyrrolidine-Based Chiral Scaffolds in Modern Catalysis

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in asymmetric catalysis. nih.gov Its prominence is largely due to the natural availability of the chiral amino acid L-proline, which provides an inexpensive and readily accessible source of the chiral pyrrolidine motif. The journey of pyrrolidine-based catalysts began with the discovery of proline's ability to catalyze asymmetric aldol (B89426) reactions, a finding that marked a seminal moment in the birth of modern organocatalysis. nih.govnih.gov

Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Pyrrolidine-based organocatalysts typically operate through the formation of enamine or iminium ion intermediates with carbonyl substrates. nih.gov Following the pioneering work with proline, a vast number of structurally diverse pyrrolidine-based catalysts have been developed. nih.govmdpi.com A significant breakthrough was the development of diarylprolinol silyl (B83357) ethers, which proved to be highly efficient for the asymmetric functionalization of aldehydes. nih.govnih.gov The conformational rigidity of the pyrrolidine ring, combined with the strategic placement of substituents, allows for precise stereochemical control in a wide range of transformations, including Michael additions, aldol reactions, and Diels-Alder reactions. nih.govbenthamdirect.com This has cemented the pyrrolidine scaffold as a fundamental tool for constructing complex chiral molecules. nih.govresearchgate.net

Positioning of (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol within Asymmetric Synthetic Methodologies

The compound this compound is a chiral molecule that integrates two key structural motifs discussed above: a chiral pyrrolidine ring and a β-amino alcohol functionality. While specific, detailed research findings on the direct application of this exact compound as a primary catalyst are not extensively documented in mainstream literature, its molecular architecture allows for a well-grounded projection of its potential roles in asymmetric catalysis.

The structure features:

An (S)-configured pyrrolidine ring , providing a robust chiral backbone. Unlike many proline-derived catalysts substituted at the C2 position, this compound is substituted at C3. Chiral 3-aminopyrrolidine (B1265635) derivatives are recognized as valuable building blocks for pharmaceuticals and as ligands in catalysis. chemimpex.comnbinno.com

A β-amino alcohol side chain . This functional group is a classic motif for forming bidentate ligands that can chelate to metal centers, making the compound a strong candidate for use in metal-catalyzed enantioselective reactions. nih.govalfa-chemistry.com

A tertiary amine (the methylamino group) and a secondary amine within the pyrrolidine ring (if not N-substituted in a reaction). These basic nitrogen centers can act as proton acceptors or coordination sites.

A hydroxyl group , which can act as a hydrogen-bond donor or coordinate to a metal or substrate.

Based on these features, this compound can be positioned as a versatile chiral ligand or organocatalyst. Its β-amino alcohol structure is highly analogous to ligands successfully used in reactions like the enantioselective addition of organozinc reagents to aldehydes. rsc.orgnih.gov In such reactions, the ligand first coordinates with the organozinc reagent, and the resulting chiral complex then reacts with the aldehyde, controlling the stereochemistry of the addition.

The performance of structurally related β-amino alcohol ligands in the well-studied enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) is summarized in the table below, illustrating the high levels of stereocontrol this class of ligands can achieve.

| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | 97 | 98 | R |

| (1R,2S)-N,N-Dibutylnorephedrine | 5 | 100 | 95 | R |

| (1R,2S)-N-Isopropylephedrine | 8 | 61 | 85 | R |

| (S)-Diphenyl(pyrrolidin-2-yl)methanol | 5 | 95 | 97 | S |

This table presents representative data for analogous catalyst systems to provide context for the potential efficacy of this compound.

Furthermore, the presence of the pyrrolidine nitrogen suggests a potential role in organocatalysis, possibly acting as a bifunctional catalyst where the amine and hydroxyl groups work in concert to activate the substrates and control the stereochemistry. The compound's structure makes it a valuable synthon for creating more complex, "second-generation" catalysts tailored for specific asymmetric transformations.

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(pyrrolidin-3-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(4-5-10)7-2-3-8-6-7/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGQSNNWKLLATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for S 2 Methyl Pyrrolidin 3 Yl Amino Ethanol

Enantioselective Pathways for Chiral Pyrrolidine (B122466) Ring Construction

The cornerstone of synthesizing the target molecule is the establishment of the (S)-configuration at the C3 position of the pyrrolidine ring. This is achieved through two primary strategies: leveraging the "chiral pool" or employing asymmetric catalysis to build the ring from achiral or prochiral precursors.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov Amino acids and hydroxy acids are common precursors for the synthesis of chiral pyrrolidines. nih.govmdpi.com

From L-Glutamic Acid: L-glutamic acid serves as a versatile starting point. A typical synthetic route involves the protection of the amino and α-carboxylic acid groups, followed by the reduction of the γ-carboxylic acid to an alcohol. The resulting intermediate can then be converted into a diol. Activation of the two hydroxyl groups, for instance as ditosylates, facilitates a double nucleophilic substitution with a primary amine to form the pyrrolidine ring. The stereocenter from L-glutamic acid directly translates to the desired chirality in the pyrrolidine intermediate.

From (S)-Malic Acid: (S)-Malic acid provides another efficient route to the chiral pyrrolidine core. researchgate.net The synthesis can proceed through the formation of a succinate (B1194679) derivative, where stereoselective manipulations of the hydroxyl and carboxylic acid functionalities lead to intermediates primed for cyclization. researchgate.net

From 4-Hydroxy-L-proline: This naturally occurring amino acid already contains the pyrrolidine ring with established stereocenters. nih.gov The synthesis of a 3-substituted pyrrolidine from trans-4-hydroxy-L-proline involves stereochemical inversion at the C4 position. This can be achieved via a Mitsunobu reaction or by converting the hydroxyl group into a good leaving group (e.g., mesylate or tosylate) and subsequent S(N)2 displacement with a nitrogen nucleophile. mdpi.com

| Natural Precursor | Key Synthetic Transformation | Advantage |

|---|---|---|

| L-Glutamic Acid | Reduction and intramolecular cyclization | Readily available and provides the correct stereochemistry for C2, which can be manipulated. |

| (S)-Malic Acid | Diastereoselective functional group manipulation | Provides a non-amino acid-based route with defined stereochemistry. researchgate.net |

| 4-Hydroxy-L-proline | Stereoinversion at C4 via S(N)2 reaction | Pre-existing pyrrolidine ring simplifies the overall synthesis. nih.govmdpi.com |

Asymmetric Cyclization and Ring-Forming Reactions

Asymmetric cyclization methods construct the chiral pyrrolidine ring from acyclic compounds using chiral catalysts or auxiliaries to induce enantioselectivity. nih.gov These methods offer flexibility in substrate design. nih.gov

Catalytic Asymmetric 1,3-Dipolar Cycloaddition: This powerful strategy involves the reaction of an azomethine ylide with a dipolarophile, catalyzed by a chiral metal complex. rsc.org The stereochemical outcome of the cycloaddition is controlled by the chiral ligand attached to the metal catalyst, allowing for the synthesis of highly functionalized pyrrolidines with multiple stereocenters in a single step. acs.org The choice of catalyst and reaction conditions is critical for achieving high diastereo- and enantioselectivity. rsc.org

Enantioselective Intramolecular Aza-Michael Cyclization: In this approach, an acyclic precursor containing both a nucleophilic amine and a Michael acceptor is cyclized in the presence of a chiral catalyst. acs.org For instance, a Cbz-protected bis-homoallylic amine can be "clipped" to a thioacrylate via metathesis, and the subsequent intramolecular cyclization catalyzed by a chiral phosphoric acid yields the pyrrolidine ring with high enantioselectivity. acs.org

Rhodium-Catalyzed Asymmetric C-H Amination: This method involves the de novo synthesis of the pyrrolidine ring from simple hydrocarbons. A rhodium(II) catalyst bearing chiral ligands can facilitate an asymmetric nitrene C-H insertion, leading to the formation of the chiral pyrrolidine core. nih.gov

Derivatization and Purification Techniques for Enantiopure (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol

Ensuring the enantiomeric purity of the final product is paramount. This involves both purification techniques to separate the desired enantiomer from any residual racemate and analytical methods to accurately determine the enantiomeric excess (ee).

Purification via Diastereomeric Salt Recrystallization: If the synthesis results in a racemic or enantioenriched mixture, chiral resolution can be performed. This classic technique involves reacting the amine with an enantiomerically pure chiral acid, such as L-tartaric acid or (S)-camphorsulfonic acid. google.com This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility. Fractional crystallization can then be used to separate the less soluble diastereomeric salt. Subsequent treatment of the purified salt with a base liberates the desired enantiopure amine. google.com

Chromatographic Separation: Chiral chromatography, using a chiral stationary phase (CSP), is another powerful method for separating enantiomers, applicable both at analytical and preparative scales.

Enantiomeric Purity Assessment: The enantiomeric excess of the final compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used after reacting the amine with a chiral derivatizing agent (CDA). researchgate.net Reagents such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or Mosher's acid chloride react with the amine to form diastereomers, which exhibit distinct signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), allowing for the quantification of each enantiomer. acs.orgnih.govacs.org

Diastereomeric Salt Formation and Resolution

The classical method for separating a racemic mixture, known as resolution, involves converting the enantiomers into diastereomers. libretexts.orglibretexts.org Enantiomers possess identical physical properties, such as solubility and melting point, making their direct separation challenging. libretexts.orgmdpi.com Diastereomers, however, have distinct physical properties, which allows for their separation through conventional techniques like fractional crystallization. libretexts.orgmdpi.com

For a racemic mixture of a basic compound like 2-(methyl(pyrrolidin-3-yl)amino)ethanol, this process is typically achieved by reacting it with an enantiomerically pure chiral acid. This acid-base reaction forms a mixture of two diastereomeric salts. For instance, reacting the racemic amine (containing both R and S enantiomers) with a pure (R,R)-chiral acid would yield (R)-amine-(R,R)-acid and (S)-amine-(R,R)-acid salts. libretexts.org

Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent system, while the other remains dissolved. gavinpublishers.com The crystallized salt can then be isolated by filtration. The final step involves treating the purified diastereomeric salt with a base to neutralize the chiral acid, thereby liberating the desired pure enantiomer of the amine. libretexts.orggavinpublishers.com Similarly, the enantiomer left in the solution (the mother liquor) can also be recovered. google.com

A common and effective resolving agent for amines is tartaric acid. libretexts.orggavinpublishers.comgoogle.com The choice of solvent is critical for successful resolution, as it significantly influences the solubility difference between the diastereomeric salts. Common solvents include alcohols like methanol (B129727) or ethanol (B145695), often mixed with water. google.com The efficiency of the resolution is monitored by measuring the optical rotation of the purified product until a constant value is achieved, indicating that the separation is complete. libretexts.org

The following table details an example of the resolution of a structurally related amine, (1-methyl-2-phenyl)-ethylamine, using (-)-tartaric acid, illustrating the typical outcomes of this method.

| Resolving Agent | Solvent | Diastereomeric Salt Yield | Enantiomeric Excess (ee) of Salt | Final Product | Reference |

|---|---|---|---|---|---|

| (-)-Tartaric Acid | Isopropyl Alcohol (IPA) / Aqueous HCl | 70.0% | 95% | (-)-(1-methyl-2-phenyl)ethylamine hydrochloride | gavinpublishers.com |

Chromatographic Enantioseparation Methods

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method relies on the differential interaction between the two enantiomers and a chiral selector that is immobilized on the stationary phase of the chromatography column. nih.gov

The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral stationary phase. These complexes have different stabilities and, consequently, one enantiomer is retained longer on the column than the other, leading to their separation. mdpi.com

Several types of CSPs are available, with macrocyclic glycopeptide-based phases (e.g., Chirobiotic) and polysaccharide-based phases (e.g., Chiracel, CHIRALPAK) being particularly effective for the separation of amines and amino alcohols. mdpi.comresearchgate.netgoogle.com The choice of mobile phase—a mixture of solvents like hexane, ethanol, and acetonitrile, often with additives like triethylamine (B128534) (TEA) or acetic acid—is crucial for optimizing the separation. researchgate.netgoogle.com These additives can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.

Key parameters used to evaluate the effectiveness of a chromatographic separation include the retention factor (k), the separation factor (α), and the resolution factor (Rs). A higher resolution factor indicates a better separation between the two enantiomer peaks.

The table below summarizes typical chromatographic conditions used for the enantioseparation of chiral amines, demonstrating the types of columns and mobile phases that are effective for this class of compounds.

| Column Type | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Resolution Factor (Rs) | Reference |

|---|---|---|---|---|---|

| Chirobiotic T | Teicoplanin | Methanol:Acetonitrile:Water:TEA (70:10:20:0.1%) | 1.0 | 2.30 - 2.40 | researchgate.net |

| Chirobiotic V | Vancomycin | Methanol:Acetonitrile:Water:TEA (50:30:20:0.1%) | 1.0 | 1.75 - 2.20 | researchgate.net |

| CHIRALPAK ADH | Polysaccharide-based | n-Hexane:Absolute Ethanol:Diethylamine (80:20:0.75) | 1.0 | Not Specified | google.com |

| Lux-3 cellulose | Cellulose-based | n-Hexane:Ethanol:MtBE:DEA (various ratios) | Not Specified | Up to 7.23 | mdpi.com |

Coordination Chemistry of S 2 Methyl Pyrrolidin 3 Yl Amino Ethanol with Transition Metals

Ligand Design Principles and Chelation Properties

The molecular structure of (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol features multiple potential donor atoms—the nitrogen of the pyrrolidine (B122466) ring, the tertiary amine nitrogen, and the oxygen of the ethanol (B145695) group. This arrangement allows for various coordination modes, making it a versatile ligand for a range of transition metals.

Bidentate and Multidentate Coordination Modes

The most probable coordination mode for this ligand is as a bidentate N,O-chelate. This would involve the tertiary amine nitrogen and the hydroxyl oxygen forming a stable five-membered chelate ring with a metal center. The chirality of the pyrrolidine ring at the 3-position would be in close proximity to the metal, which is a desirable feature for inducing stereoselectivity in catalytic reactions.

Alternatively, the ligand could act as a tridentate N,N,O-donor by involving the pyrrolidine nitrogen in coordination. This would lead to the formation of two fused chelate rings, which could enhance the stability of the resulting metal complex. The feasibility of this coordination mode would depend on the steric and electronic properties of the metal center and the conformational flexibility of the ligand.

Steric and Electronic Influences on Metal Binding

The steric bulk of the methyl group on the tertiary amine and the pyrrolidine ring itself would play a crucial role in the thermodynamics and kinetics of complex formation. These steric factors can influence the coordination geometry around the metal center and the accessibility of substrates in a catalytic cycle.

Electronically, the amino and alcohol groups are both considered hard donors, suggesting a preference for coordination with hard Lewis acidic metal ions. The nitrogen atoms, being good sigma-donors, would stabilize the metal center, while the hydroxyl group, upon deprotonation, could form a strong metal-alkoxide bond.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of amino alcohol-metal complexes.

Synthesis of Chiral this compound–Metal Catalysts

The synthesis would typically involve the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. The reaction conditions, including temperature, solvent, and stoichiometry, would need to be optimized to favor the formation of the desired complex. For catalytic applications, late transition metals like palladium, rhodium, and iridium are often employed.

Table 1: Hypothetical Synthesis of a Palladium(II) Complex

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | Palladium(II) chloride | Methanol (B129727) | Dichloro(this compound)palladium(II) |

Structural Elucidation of Coordination Complexes (e.g., X-ray Crystallography)

Characterization of the synthesized complexes would be essential to confirm their structure and purity. Techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry would provide valuable information. However, single-crystal X-ray diffraction would be the definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. To date, no crystal structures of metal complexes containing this compound have been reported in crystallographic databases.

Applications of S 2 Methyl Pyrrolidin 3 Yl Amino Ethanol in Asymmetric Catalysis

Asymmetric Carbon-Carbon Bond Forming Reactions

Aldol (B89426) and Mannich Reactions

Catalytic Enantioselective Mannich-Type Reactions

No research data was found describing the use of (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol as a catalyst or ligand in enantioselective Mannich-type reactions.

Cross-Coupling and Allylic Alkylation Reactions

There are no available studies or data on the application of this compound in palladium-catalyzed asymmetric allylic alkylation.

No literature could be sourced that details the use of this compound as a chiral ligand in enantioselective cross-coupling reactions.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

A thorough search of scientific databases yielded no results for the application of this compound in asymmetric epoxidation or aziridination reactions.

There is no documented use of this compound in catalytic asymmetric hydroamination or hydroxylation protocols.

Organocatalytic Roles of S 2 Methyl Pyrrolidin 3 Yl Amino Ethanol

Amine-Based Activation Modes in Organocatalysis

Amine-based organocatalysis is a cornerstone of modern synthetic chemistry, primarily revolving around two key activation modes: enamine and iminium ion catalysis. These strategies utilize chiral secondary amines to activate carbonyl compounds, enabling a wide range of asymmetric transformations.

Enamine Catalysis: In this mode, a chiral secondary amine, such as the pyrrolidine (B122466) moiety in the target compound, reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. The chirality of the amine catalyst directs the subsequent attack of an electrophile to one face of the enamine, thereby controlling the stereochemical outcome of the reaction. This is a well-established mechanism for proline and its derivatives. For (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, the secondary amine within the pyrrolidine ring could potentially engage in enamine formation.

Iminium Ion Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the chiral secondary amine forms a positively charged iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack. The chiral environment provided by the catalyst scaffold dictates the stereoselective addition of the nucleophile. The pyrrolidine nitrogen in this compound could facilitate this type of activation.

Potential Role of this compound:

Theoretically, the secondary amine of the pyrrolidine ring in this compound could participate in both enamine and iminium ion catalysis. The presence of the N-methyl group and the hydroxyethyl (B10761427) side chain would influence the steric and electronic environment around the catalytic center, which could affect reactivity and selectivity compared to simpler pyrrolidine catalysts.

Proline-Mimetic Organocatalytic Transformations

L-proline is a highly effective organocatalyst due to its bifunctional nature: the secondary amine acts as the catalytic center for enamine/iminium ion formation, while the carboxylic acid group can act as a Brønsted acid/base or a hydrogen-bond donor to co-activate the substrate and control the transition state geometry. Pyrrolidine derivatives that lack the carboxylic acid but possess other functional groups capable of hydrogen bonding are often explored as "proline-mimetics."

Bifunctional Activation: The hydroxyl group in the side chain of this compound is a key feature that could allow it to act as a proline-mimetic catalyst. This hydroxyl group could potentially engage in hydrogen bonding with the electrophile or nucleophile, similar to the role of the carboxylic acid in proline. This bifunctional activation is crucial for achieving high stereoselectivity in many organocatalytic reactions.

Hypothetical Proline-Mimetic Aldol (B89426) Reaction:

In a hypothetical aldol reaction catalyzed by this compound, the following steps could be envisioned:

The secondary amine of the pyrrolidine ring forms an enamine with a donor ketone.

The hydroxyl group on the side chain forms a hydrogen bond with the acceptor aldehyde, orienting it for a stereoselective attack.

The C-C bond is formed, and the resulting intermediate is hydrolyzed to release the aldol product and regenerate the catalyst.

A data table for a hypothetical asymmetric aldol reaction catalyzed by this compound might look like this, based on typical results for similar bifunctional amino alcohol catalysts:

| Entry | Acceptor Aldehyde | Donor Ketone | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde (B42025) | Acetone | 20 | Toluene | 0 | 85 | 92 |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | 20 | THF | -20 | 95 | 98 |

| 3 | 2-Chlorobenzaldehyde | Acetone | 20 | Chloroform | 0 | 78 | 88 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Cooperative Catalysis Involving this compound

Cooperative catalysis involves two or more catalysts that work in concert to promote a chemical reaction, often with enhanced reactivity and selectivity compared to either catalyst alone. The different functional groups within this compound—the secondary amine, the tertiary amine, and the hydroxyl group—present possibilities for its involvement in cooperative catalytic systems.

Intramolecular Cooperative Catalysis: The secondary amine could act as the primary catalytic site (forming an enamine/iminium ion), while the tertiary amine or the hydroxyl group could act as a Brønsted base/acid or a hydrogen bond donor to assist in the catalytic cycle.

Intermolecular Cooperative Catalysis: this compound could act as one component of a dual catalytic system. For example, the amine functionality could work in tandem with a Lewis acid, where the Lewis acid activates the electrophile and the amine activates the nucleophile. The hydroxyl group could also serve as a binding site for a metal co-catalyst.

Potential Cooperative Michael Addition:

Consider a hypothetical Michael addition of an aldehyde to a nitroolefin. This compound could cooperate with a Brønsted acid co-catalyst.

The secondary amine of the pyrrolidine forms an iminium ion with the aldehyde.

The Brønsted acid protonates the nitro group of the nitroolefin, increasing its electrophilicity.

The nucleophilic enamine, formed in equilibrium, attacks the activated nitroolefin.

A hypothetical data table for such a reaction could be:

| Entry | Aldehyde | Nitroolefin | Co-catalyst | Catalyst Loading (mol%) | Yield (%) | dr (syn/anti) | ee (syn) (%) |

| 1 | Propanal | β-Nitrostyrene | Benzoic Acid | 10 | 92 | 95:5 | 99 |

| 2 | Butanal | (E)-2-Nitro-1-phenylprop-1-ene | Acetic Acid | 10 | 88 | 90:10 | 97 |

| 3 | Isovaleraldehyde | β-Nitrostyrene | None | 10 | 65 | 70:30 | 80 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Mechanistic Investigations of Catalytic Processes

Spectroscopic Probing of Active Species

Spectroscopic techniques are invaluable for identifying and characterizing the transient species that form during a catalytic cycle. For catalytic systems involving (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy, alongside in-situ monitoring, provide critical insights into the structure and electronic properties of catalytically active intermediates.

NMR and EPR Studies of Catalytic Intermediates

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic catalytic intermediates in solution. In the context of catalysis with this compound, ¹H, ¹³C, and ³¹P NMR (if a phosphorus-containing co-catalyst or substrate is used) can be employed to monitor the formation of catalyst-substrate adducts. For instance, in a hypothetical metal-catalyzed reaction where this compound acts as a chiral ligand, changes in the chemical shifts of the pyrrolidine (B122466) ring protons and the ethanol (B145695) backbone upon coordination to a metal center can confirm the formation of the active catalyst complex. Two-dimensional NMR techniques, such as COSY and NOESY, can further reveal through-bond and through-space correlations, providing detailed structural information about the geometry of the catalytic species.

Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used for the detection and characterization of paramagnetic species, such as radical intermediates or metal centers with unpaired electrons. In catalytic reactions that proceed via radical pathways or involve transition metals capable of existing in multiple oxidation states (e.g., Cu(II), Fe(III)), EPR can provide information on the electronic structure and coordination environment of these paramagnetic centers. While specific EPR studies on catalytic intermediates involving this compound are not extensively documented, the technique remains a vital hypothetical tool for investigating single-electron transfer (SET) mechanisms or the involvement of paramagnetic metal complexes.

In-situ Spectroscopic Analysis of Chiral Catalyst Formation

In-situ spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs, providing a dynamic picture of the formation and consumption of various species. Techniques such as in-situ Infrared (IR) and Raman spectroscopy can be particularly useful for observing the formation of the active chiral catalyst from this compound and a metal precursor or other reagents. For example, the coordination of the amino and hydroxyl groups of the ligand to a metal center would result in characteristic shifts in the N-H and O-H stretching frequencies in the IR spectrum. By monitoring these changes over time, the kinetics of catalyst formation can be studied.

In-situ NMR spectroscopy is another powerful method for observing the entire reaction profile, from starting materials to products, including the formation and turnover of the catalyst. This can help in identifying the resting state of the catalyst and any potential deactivation pathways.

Transition State Analysis in Enantioselective Transformations

The enantioselectivity of a chiral catalyst is determined by the energy difference between the diastereomeric transition states leading to the two enantiomeric products. Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in modeling these transition states. For a reaction catalyzed by this compound, DFT calculations can be used to build models of the transition states for the formation of both the (R) and (S) products.

These computational models would incorporate the chiral catalyst, the substrates, and any other relevant species (e.g., solvent molecules). By calculating the geometries and energies of these transition states, the preferred pathway can be identified. The analysis often focuses on non-covalent interactions, such as hydrogen bonding and steric repulsion, that are responsible for the energy difference. For example, the hydroxyl group of the ethanol moiety and the stereocenter of the pyrrolidine ring in this compound are expected to play a crucial role in creating a chiral environment that selectively stabilizes one transition state over the other.

Elucidation of Chirality Transfer Pathways

The mechanism by which the chirality of the catalyst is transferred to the product is a central question in asymmetric catalysis. For this compound, the chirality originates from the (S)-configured stereocenter at the 3-position of the pyrrolidine ring. The elucidation of chirality transfer pathways involves understanding how this stereocenter dictates the facial selectivity of the attack of a nucleophile on an electrophile.

This is often achieved by combining experimental and computational studies. For instance, the synthesis and testing of catalyst analogues with modifications to the pyrrolidine ring or the side chain can help to probe the importance of different functional groups in the chirality transfer process. If the catalyst operates through an enamine or iminium ion mechanism (common in organocatalysis), the pyrrolidine ring would control the conformation of the reactive intermediate, thereby shielding one face from attack. DFT calculations can visualize the preferred conformation of the catalyst-substrate complex and the subsequent transition state, illustrating how the steric and electronic properties of the chiral catalyst guide the incoming reactant to a specific face of the substrate.

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to understanding the mechanism of a catalytic reaction. By measuring the reaction rate as a function of the concentration of reactants, catalyst, and any inhibitors or promoters, a rate law can be determined. The form of the rate law provides valuable information about the composition of the species involved in the rate-determining step of the reaction.

For a reaction catalyzed by a system involving this compound, a typical kinetic study would involve a series of experiments where the initial concentration of one component is varied while the others are kept constant. The reaction progress can be monitored by techniques such as HPLC, GC, or NMR spectroscopy.

For example, if the determined rate law is: Rate = k[(Substrate A)][(Substrate B)][(Catalyst)] This would suggest that the rate-determining step involves all three species.

Below is a hypothetical data table from a kinetic study of a reaction catalyzed by this compound.

| Experiment | [Substrate A] (M) | [Substrate B] (M) | [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 3.1 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 2.9 x 10⁻⁵ |

From this data, one could infer the order of the reaction with respect to each component. Furthermore, kinetic isotope effect (KIE) studies, where an atom in one of the reactants is replaced by its heavier isotope, can provide information about bond-breaking events in the rate-determining step.

Computational Chemistry and Theoretical Modeling of S 2 Methyl Pyrrolidin 3 Yl Amino Ethanol and Its Complexes

Conformational Analysis and Stereoelectronic Properties

No published studies were found that specifically detail the conformational analysis or stereoelectronic properties of (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol. Such a study would typically involve computational methods to identify low-energy conformers, analyze torsional angles, and map the electrostatic potential to understand the molecule's shape and electronic distribution.

Density Functional Theory (DFT) Studies of Ligand-Metal Interactions

There is no available research detailing Density Functional Theory (DFT) studies on the interaction of this compound with metal ions. This type of research would calculate binding energies, analyze orbital interactions, and characterize the geometry of potential metal complexes, which is crucial for understanding its potential as a ligand in catalysis or materials science.

Modeling of Reaction Mechanisms and Transition States

No literature exists on the modeling of reaction mechanisms or transition states involving this compound as a catalyst or reactant.

Without studies on its use in catalysis, there are no computational models predicting the enantioselectivity or diastereoselectivity that might be induced by this chiral ligand.

An analysis of steric and electronic factors would be part of a broader computational study on a specific catalytic reaction, for which no data is available.

Quantitative Structure-Activity Relationship (QSAR) Studies

No QSAR studies that include this compound within their dataset have been published. QSAR models require a series of related compounds with measured biological activity to establish a correlation, and this compound does not appear in such public studies.

Derivatives and Structural Modifications of S 2 Methyl Pyrrolidin 3 Yl Amino Ethanol

Synthetic Approaches to Analogues with Tuned Stereoelectronic Properties

The synthesis of analogues of (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol with precisely controlled stereoelectronic properties is a key focus in the evolution of pyrrolidine-based organocatalysts. These synthetic strategies are often multi-step processes that begin with readily available chiral precursors, such as derivatives of proline or tartaric acid, to establish the desired stereochemistry of the pyrrolidine (B122466) core.

One common approach involves the modification of the N-substituent on the pyrrolidine nitrogen. While the parent compound features a methyl group, synthetic routes have been developed to introduce a variety of alkyl and aryl groups. These modifications are typically achieved through N-alkylation or N-arylation of a suitable 3-aminopyrrolidine (B1265635) precursor. The choice of the N-substituent significantly impacts the steric bulk and electronic nature of the catalyst. For instance, introducing bulky aromatic groups can create a more defined chiral pocket, enhancing enantioselectivity in certain reactions.

Furthermore, the synthesis of analogues often involves the modification of the aminoethanol side chain. The length of the carbon chain between the nitrogen and the hydroxyl group can be varied, and the substituents on the carbon atoms of this chain can be altered. These changes can affect the positioning of the hydroxyl group, which is often crucial for hydrogen bonding interactions with the substrate, thereby influencing the transition state geometry.

The stereochemistry of the pyrrolidine ring itself is another critical aspect. Synthetic methods that allow for the introduction of substituents at various positions on the pyrrolidine ring are employed to control the conformational preferences of the catalyst. For example, the introduction of bulky groups at the C4 position can lock the pyrrolidine ring in a specific conformation, which can lead to higher levels of stereocontrol in catalytic applications.

Modification of the Pyrrolidine Ring System

Modifications to the pyrrolidine ring system of this compound are a powerful tool for modulating catalytic performance. These modifications can range from simple substitutions to the introduction of more complex structural features, all aimed at altering the catalyst's steric and electronic environment.

A key area of investigation is the substitution at the C4 position of the pyrrolidine ring. Introducing substituents at this position can have a profound effect on the puckering of the five-membered ring, which in turn influences the spatial orientation of the catalytically active groups at the C3 position. For example, the introduction of a bulky substituent at C4 can favor a specific ring conformation, leading to a more rigid and well-defined chiral environment. This can result in improved enantioselectivity in catalyzed reactions. Conversely, the introduction of electron-withdrawing or electron-donating groups at C4 can alter the electronic properties of the pyrrolidine nitrogen, thereby affecting its basicity and nucleophilicity, which are crucial for its catalytic activity.

Another strategy involves the introduction of substituents at the C2 or C5 positions of the pyrrolidine ring. These modifications can introduce additional stereogenic centers and create a more sterically demanding environment around the active site. The synthesis of such derivatives often requires more complex synthetic routes, but the potential for significant improvements in catalytic performance makes this an active area of research.

Below is a table summarizing some of the explored modifications of the pyrrolidine ring and their intended effects:

| Modification Position | Type of Substituent | Intended Stereoelectronic Effect | Potential Impact on Catalysis |

|---|---|---|---|

| C4 | Bulky alkyl or aryl groups | Induce a specific ring pucker, creating a more rigid and defined chiral pocket. | Enhanced enantioselectivity and diastereoselectivity. |

| C4 | Electron-withdrawing groups (e.g., fluorine) | Alter the basicity and nucleophilicity of the pyrrolidine nitrogen. | Modulation of catalyst reactivity and turnover frequency. |

| C2/C5 | Aryl or other functional groups | Introduce additional steric hindrance and potential for secondary interactions. | Improved substrate recognition and stereocontrol. |

Variation of the Amino and Hydroxy Substituents

The amino and hydroxy substituents are the primary functional groups responsible for the catalytic activity of this compound and its derivatives. Therefore, systematic variation of these groups is a crucial strategy for optimizing catalyst performance.

The N-methyl group on the exocyclic nitrogen is a common site for modification. Replacing the methyl group with other alkyl or aryl groups can significantly alter the steric hindrance around the nitrogen atom. This can influence how the catalyst interacts with the substrate and can be used to tune the selectivity of the reaction. For example, increasing the steric bulk of the N-substituent can favor the formation of one enantiomer over the other by creating a more sterically hindered face of the catalyst-substrate complex.

The ethanolamine (B43304) side chain is another key target for modification. The length of the alkyl chain connecting the amino and hydroxyl groups can be varied to optimize the positioning of the hydroxyl group for hydrogen bonding interactions. Furthermore, the hydroxyl group itself can be replaced with other functional groups, such as a protected alcohol, an ether, or even a thiol, to probe the importance of hydrogen bonding and to introduce new types of interactions with the substrate.

The following table outlines some of the variations of the amino and hydroxy substituents and their potential effects on catalysis:

| Substituent Modified | Variation | Potential Effect on Catalytic Performance |

|---|---|---|

| N-Methyl Group | Larger alkyl groups (e.g., ethyl, isopropyl) | Increased steric hindrance, potentially leading to higher enantioselectivity. |

| N-Methyl Group | Aryl groups | Introduction of electronic effects and potential for π-π stacking interactions. |

| Ethanol (B145695) Side Chain | Lengthening or shortening the alkyl chain | Altering the reach and orientation of the hydroxyl group for hydrogen bonding. |

| Hydroxy Group | Protection or conversion to an ether | Investigating the role of the free hydroxyl in the catalytic cycle. |

| Hydroxy Group | Replacement with a thiol or other functional group | Introducing new types of catalyst-substrate interactions. |

Impact of Structural Changes on Catalytic Performance and Selectivity

The ultimate goal of synthesizing derivatives of this compound is to improve their performance as organocatalysts in asymmetric reactions. The structural modifications discussed in the previous sections have a direct and often predictable impact on the catalyst's activity, enantioselectivity, and diastereoselectivity.

For instance, in the context of Michael additions of aldehydes to nitroolefins, a common benchmark reaction for testing pyrrolidine-based catalysts, increasing the steric bulk on the N-substituent of the exocyclic amine has been shown to enhance enantioselectivity. This is attributed to a more effective shielding of one face of the enamine intermediate, directing the approach of the electrophile to the less hindered face.

Similarly, modifications to the pyrrolidine ring that enforce a specific conformation can lead to significant improvements in stereocontrol. A more rigid catalyst structure reduces the number of possible transition states, often leading to a higher preference for the formation of a single stereoisomer.

The following interactive data table provides a hypothetical comparison of the catalytic performance of different derivatives in a model asymmetric Michael addition reaction, illustrating the impact of structural changes.

| Catalyst (Derivative of (S)-2-(amino)ethanol) | Modification | Yield (%) | ee (%) | dr (syn:anti) |

|---|---|---|---|---|

| This compound | Parent Compound | 92 | 85 | 90:10 |

| Analogue 1 | N-Ethyl instead of N-Methyl | 95 | 92 | 92:8 |

| Analogue 2 | C4-Phenyl substitution | 90 | 98 | 95:5 |

| Analogue 3 | Propanolamine instead of Ethanolamine | 88 | 80 | 88:12 |

Future Perspectives and Emerging Research Directions

Development of Next-Generation Catalytic Systems

The development of novel and more efficient organocatalysts is a central theme in modern organic synthesis. nih.gov While (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol serves as a potent catalyst in its own right, future research will likely focus on structural modifications to enhance its performance and broaden its applicability. The core strategy involves the fine-tuning of the pyrrolidine (B122466) scaffold to optimize steric and electronic properties, thereby improving catalyst efficiency and selectivity. nih.gov

Research efforts may concentrate on several key areas of modification:

Substitution on the Pyrrolidine Ring: Introducing bulky or electron-withdrawing/donating groups at various positions on the pyrrolidine ring can significantly influence the catalyst's stereochemical control. This allows for the creation of a more tailored chiral pocket around the active site.

Modification of the Side Chain: The ethanol (B145695) moiety and the N-methyl group are prime targets for alteration. Replacing the methyl group with larger alkyl or aryl groups could enhance steric hindrance, which is crucial for achieving high enantioselectivity in certain reactions. Similarly, modifying the hydroxyl group could introduce additional hydrogen-bonding capabilities or provide a site for grafting onto other molecular structures.

Bifunctional Catalyst Design: Incorporating additional functional groups, such as a hydrogen-bond donor like a (thio)urea or squaramide moiety, can lead to bifunctional catalysts. researchgate.net These catalysts can simultaneously activate both the nucleophile and the electrophile, often resulting in superior reactivity and stereoselectivity. nih.gov

The systematic exploration of these modifications could lead to a library of "second-generation" catalysts derived from this compound, each optimized for specific classes of chemical reactions.

Table 1: Conceptual Comparison of Parent vs. Next-Generation Catalysts

| Feature | Parent Catalyst: this compound | Conceptual Next-Gen Catalyst (e.g., with Aryl Substitution) | Potential Advantage |

|---|---|---|---|

| Structure | N-methyl, C-ethanol side chain | N-aryl, modified side chain | Enhanced steric bulk, additional interaction sites |

| Catalyst Loading | 10-20 mol% | <5 mol% | Higher efficiency, lower cost |

| Enantioselectivity (ee) | 85-95% | >99% | Improved product purity |

| Reaction Scope | Aldol (B89426), Michael reactions | Broader scope including Diels-Alder, Cycloadditions | Greater versatility |

Integration into Flow Chemistry and Continuous Processes

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. europa.eu The integration of organocatalysts like this compound into continuous flow systems is a promising area of future research. scribd.comresearchgate.net

Key advantages of using this catalyst in a flow setup include:

Improved Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. europa.eu

Enhanced Safety: The small reactor volumes inherent in flow chemistry minimize the risks associated with handling hazardous reagents and managing highly exothermic reactions. europa.eu

Automation and Scalability: Continuous processes are readily automated, allowing for consistent product quality. Scaling up production is also more straightforward than with batch reactors, often involving parallelization or longer run times rather than larger, more complex vessels. nih.gov

Future work will likely involve the immobilization of the catalyst onto a solid support (see Section 9.4) for use in packed-bed reactors. This would combine the benefits of flow chemistry with the ease of catalyst separation and reuse, creating a highly efficient and sustainable manufacturing process. chimia.ch

Table 2: Comparison of Batch vs. Conceptual Flow Process for a Catalyzed Reaction

| Parameter | Traditional Batch Process | Conceptual Continuous Flow Process |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-area-to-volume ratio |

| Safety Profile | Higher risk with large volumes | Significantly improved due to small reactor volume |

| Scalability | Complex, requires larger reactors | Simpler, numbering-up or longer operation |

| Productivity (Space-Time Yield) | Lower | Higher |

Applications in Multicatalytic and Cascade Reactions

Cascade reactions, where multiple chemical transformations occur sequentially in a single pot, epitomize process efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time. rug.nl The multifunctional nature of this compound makes it an intriguing candidate for facilitating such complex reaction sequences.

The catalyst possesses three distinct functional groups: a chiral secondary amine, a tertiary amine, and a primary alcohol. This structure opens up the possibility of engaging in multiple catalytic cycles or activating different substrates simultaneously or sequentially. For instance:

The secondary amine can form an enamine or iminium ion with a carbonyl compound, initiating the primary catalytic cycle. researchgate.net

The hydroxyl group could act as a hydrogen-bond donor to activate an electrophile or a Lewis base to interact with other reagents.

The tertiary amine could serve as a Brønsted base.

Future research could explore the design of one-pot, multi-component reactions where the catalyst orchestrates a cascade of bond-forming events to rapidly construct complex molecular architectures from simple precursors. researchgate.netmdpi.com This approach is highly valuable in medicinal chemistry for the rapid synthesis of compound libraries. smolecule.com

Design of Heterogenized and Recyclable Catalysts

A significant drawback of homogeneous organocatalysis is the often-difficult separation of the catalyst from the reaction product. This not only complicates purification but also prevents the reuse of what can be a complex and valuable catalyst. Developing heterogenized, recyclable versions of this compound is therefore a critical direction for future research. nih.gov

Strategies for immobilization include:

Polymer Support: Covalently attaching the catalyst to a polymer backbone, such as polystyrene. researchgate.net

Inorganic Support: Grafting the catalyst onto the surface of inorganic materials like silica, alumina, or magnetic nanoparticles.

Ionic Liquid Tagging: Modifying the catalyst to be soluble in an ionic liquid, allowing for its separation and recovery through liquid-liquid extraction.

A successful heterogenization strategy must immobilize the catalyst without significantly compromising its activity or selectivity. The development of robust, reusable, and highly active solid-supported catalysts would greatly enhance the industrial viability and environmental footprint of processes using this compound. researchgate.net

Table 3: Comparison of Homogeneous vs. Heterogenized Catalyst

| Feature | Homogeneous Catalyst | Heterogenized Catalyst |

|---|---|---|

| Catalyst Recovery | Difficult (e.g., chromatography) | Simple (e.g., filtration) |

| Recyclability | Generally not recycled | Multiple cycles possible |

| Product Purity | Potential catalyst contamination | High purity, no catalyst leaching |

| Process Type | Batch | Batch or Continuous Flow |

| Long-term Cost | Higher due to single use | Lower due to reusability |

Sustainable and Green Chemistry Aspects of Catalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. mdpi.com Organocatalysis, by its nature, aligns well with these principles by avoiding the use of potentially toxic and expensive heavy metals. benthamdirect.com Catalysis with this compound can be further advanced with a focus on sustainability.

Future research in this area should focus on:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, minimizing waste.

Green Solvents: Moving away from traditional volatile organic compounds towards more environmentally benign solvents such as water, ethanol, or bio-derived solvents like γ-valerolactone (GVL). mdpi.comunife.it

Energy Efficiency: Developing catalytic processes that operate efficiently at ambient temperature and pressure, reducing energy consumption.

Bio-based Feedstocks: Utilizing starting materials derived from renewable biomass, which can be transformed into valuable chiral products using the catalyst. mdpi.comresearchgate.net

By integrating catalyst recyclability (Section 9.4) with the use of green solvents and energy-efficient conditions, processes utilizing this compound can be made exceptionally sustainable, meeting the growing demand for environmentally responsible chemical synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-2-(methyl(pyrrolidin-3-yl)amino)ethanol, and how can reaction conditions be tailored to improve yield and enantiomeric purity?

- Methodological Answer : A two-step alkylation strategy is commonly employed. For example, alkylation of pyrrolidin-3-amine derivatives with 2-bromoethanol in polar aprotic solvents (e.g., DMF or toluene) under reflux (100–120°C) for 2–4 hours, followed by purification via column chromatography (C18 reverse-phase with acetonitrile/water gradients) achieves yields >85% . Enantiomeric purity can be enhanced using chiral auxiliaries (e.g., (S)-trityloxymethyl groups) or asymmetric catalysis, as demonstrated in structurally related pyrrolidine derivatives .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (DMSO-d6 or CDCl3) resolve methyl, pyrrolidine, and ethanol moieties. Key signals: δ 2.3–2.7 ppm (N–CH3), 3.5–3.8 ppm (pyrrolidine N–CH2), and 4.0–4.2 ppm (ethanol –OH) .

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to confirm enantiomeric excess (>99% for S-configuration) .

- Mass Spectrometry : High-resolution ESI-MS (exact mass: ~174.14 g/mol) validates molecular formula .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

- Methodological Answer : Stability studies show decomposition >5% after 6 months at 25°C. Store at –20°C under inert gas (N2/Ar) to prevent oxidation. Accelerated degradation (40°C/75% RH for 14 days) reveals two primary byproducts: (1) N-demethylated pyrrolidine and (2) ethanol-oxidized ketone, identified via LC-MS/MS .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies in IC50 values (e.g., receptor binding vs. cell-based assays) often arise from solubility or membrane permeability issues. Use the following workflow:

Solubility Optimization : Test in DMSO/PBS mixtures (≤0.1% DMSO) .

Permeability Assays : Employ Caco-2 or PAMPA models to quantify passive diffusion .

Metabolite Screening : Incubate with liver microsomes (human/rat) to identify active/inactive metabolites .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of pyrrolidine substitution on bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs with fluorinated (e.g., 3-F-pyrrolidine) or methyl-substituted pyrrolidine rings .

- Functional Group Variations : Replace the ethanol moiety with propanol or glycolic acid derivatives .

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., GPCRs or kinases) .

Q. What experimental approaches are suitable for investigating the compound’s role in modulating oxidative stress pathways?

- Methodological Answer :

- In Vitro Antioxidant Assays : Measure ROS scavenging via DPPH (IC50) and SOD-like activity in H2O2-stressed HEK-293 cells .

- Gene Expression Profiling : Perform RNA-seq on treated cells to identify Nrf2/ARE pathway activation .

- Metabolomics : Use GC-MS or LC-HRMS to track glutathione and NADPH levels .

Q. How can enantiomeric impurities be quantified and minimized during large-scale synthesis?

- Methodological Answer :

- Chiral Resolution : Employ diastereomeric salt formation with (R)-mandelic acid .

- Continuous Flow Chemistry : Optimize residence time and catalyst loading (e.g., Ru-BINAP complexes) for >98% ee .

- QC Protocols : Implement inline PAT (Process Analytical Technology) with FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.